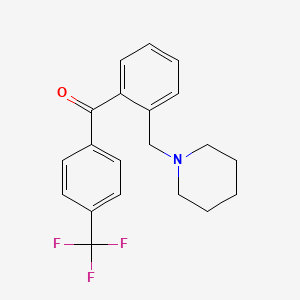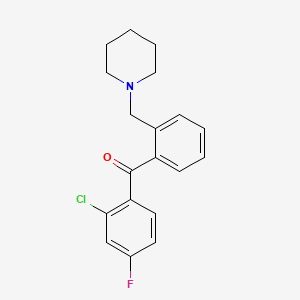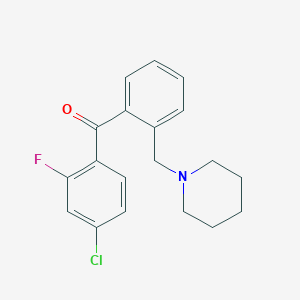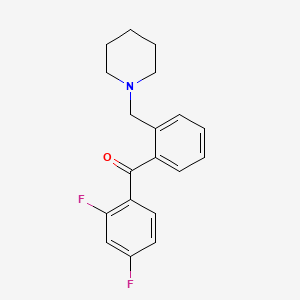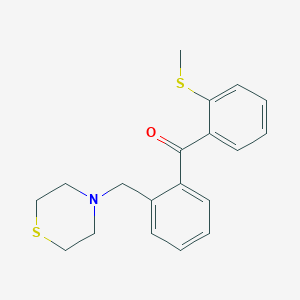
2-Thiomethyl-2'-thiomorpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. Benzophenone derivatives have been extensively studied due to their diverse range of biological activities, including antitumor properties. The incorporation of sulfur atoms and morpholine rings into the benzophenone structure is a common strategy to enhance the biological efficacy of these compounds .
Synthesis Analysis
The synthesis of benzophenone derivatives typically involves Friedel-Crafts condensation to construct the benzophenone skeleton . In the case of morpholine conjugated benzophenone analogues, a multi-step reaction sequence is employed starting from (4-hydroxy-aryl)-aryl methanones to yield a series of novel compounds . Although the exact synthesis of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their biological activity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established, showing that it crystallizes in the monoclinic space group with specific cell parameters . The presence of sulfur atoms and the morpholine ring could influence the overall molecular conformation and packing of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, potentially affecting its biological activity.
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This reactivity could be relevant for the functionalization of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, allowing for further derivatization and optimization of its biological properties.
Physical and Chemical Properties Analysis
The physicochemical properties of benzophenone derivatives are often characterized by cyclic voltammetry (CV) and UV-vis spectra . These techniques provide insights into the electronic properties and stability of the compounds. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, for example, are packed in a herringbone arrangement, which could be indicative of the solid-state properties of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone . Understanding these properties is essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antitumor Activity
Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have been synthesized and evaluated for their antitumor properties. These compounds displayed potent cytotoxic activity against specific cancer cells such as P388 murine leukemia and PC-6 human lung carcinoma. Additionally, certain derivatives showed significant antitumor activity against malignant ascites in mice when administered intraperitoneally (Kumazawa et al., 1997).
Photoreactive Properties for Biological Applications
Benzophenone (BP) photophores exhibit unique photochemical properties, making them highly applicable in fields like biological chemistry, bioorganic chemistry, and material science. These photophores can form a biradicaloid triplet state, leading to hydrogen atom abstraction and stable covalent bond formation. This process is utilized in applications such as ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Photocrosslinking in Nanofiber Production
Benzophenone has been used in the synthesis of polymers for the production of water-stable nanofibers through photocrosslinking. This application is significant in biomedical fields like drug delivery and tissue engineering, where water stability of nanofibers is crucial (Li et al., 2019).
Surface Modification of Biomaterials
Photoreactive polymers containing benzophenone groups have been synthesized for surface modification of biomaterials. These modifications enhance the stability and hydrophilicity of surfaces, which is particularly beneficial in reducing protein adsorption and cell adhesion. This has potential applications in the development of biomedical devices and materials (Lin et al., 2015).
Removal of Environmental Contaminants
Benzophenone derivatives have been employed in the development of adsorption resins for removing contaminants like benzophenone-4 from water. This application is vital for addressing environmental pollution, particularly in water bodies exposed to anti-UV products (Zhou et al., 2018).
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGEEMILNRZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643812 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomethyl-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-66-3 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

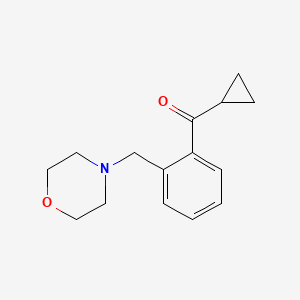
![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)
![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)
![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)
![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)




